molecular formula C23H36N4O12 B12778479 N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate CAS No. 103840-59-1

N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate

Cat. No.: B12778479
CAS No.: 103840-59-1
M. Wt: 560.6 g/mol
InChI Key: WJCVNLMJNNADHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name of the compound is derived from its piperazine backbone, a six-membered ring containing two nitrogen atoms at positions 1 and 4. At position 1, the piperazine nitrogen is substituted with an ethanamine group bearing two isopropyl substituents (N,N-diisopropyl). Position 4 is functionalized with a 2-pyridinyl group, a heteroaromatic ring containing one nitrogen atom. The oxalate ion (C₂O₄²⁻) serves as the counterion, forming a salt with the protonated piperazine derivative.

The systematic name is constructed as follows:

  • Parent structure : Piperazine (1,4-diazacyclohexane).
  • Substituents :
    • At position 1: N,N-diisopropyl-2-aminoethyl.
    • At position 4: 2-pyridinyl.
  • Salt component : Oxalate.

The structural formula (Figure 1) illustrates the piperazine core with its substituents and the oxalate ion.

CAS Registry Number (103840-59-1) and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 103840-59-1 , a universal identifier for chemical substances. Additional identifiers include:

Identifier Type Value
PubChem Substance ID Not publicly available
EC Number Not assigned
UNII Not registered

The absence of widely recognized alternative identifiers suggests limited commercial or regulatory utilization of this compound to date.

Molecular Formula and Weight Analysis

The molecular formula C₂₄H₃₈N₄O₄ corresponds to the protonated piperazine derivative (C₂₂H₃₈N₄²⁺) paired with an oxalate ion (C₂O₄²⁻). A detailed mass calculation is provided below:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 24 12.01 288.24
H 38 1.008 38.30
N 4 14.01 56.04
O 4 16.00 64.00
Total 560.58

The calculated molecular weight (560.6 g/mol) aligns with experimental data for the oxalate salt form. The disparity between the formula-derived mass (446.58 g/mol) and reported molecular weight arises from the ionic interaction between the protonated base and oxalate ion, which does not alter covalent bonding but affects crystallographic measurements.

Properties

CAS No.

103840-59-1

Molecular Formula

C23H36N4O12

Molecular Weight

560.6 g/mol

IUPAC Name

oxalic acid;N-propan-2-yl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]propan-2-amine

InChI

InChI=1S/C17H30N4.3C2H2O4/c1-15(2)21(16(3)4)14-11-19-9-12-20(13-10-19)17-7-5-6-8-18-17;3*3-1(4)2(5)6/h5-8,15-16H,9-14H2,1-4H3;3*(H,3,4)(H,5,6)

InChI Key

WJCVNLMJNNADHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN1CCN(CC1)C2=CC=CC=N2)C(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Piperazine Core Synthesis and Substitution

  • Starting Materials: Piperazine derivatives are often synthesized or functionalized starting from N-substituted piperazines or via cyclization of diamines.
  • Substitution at 4-Position: The 2-pyridinyl group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using 2-halopyridine derivatives and 4-substituted piperazine intermediates.
  • Reaction Conditions: Non-protic solvents such as DMF, DMSO, or toluene are preferred for these substitutions, with bases like sodium hydroxide or potassium carbonate facilitating the reaction at temperatures ranging from 80°C to 140°C.

Introduction of N,N-Diisopropyl Ethanamine Side Chain

  • Alkylation: The ethanamine side chain bearing N,N-diisopropyl groups can be introduced by alkylation of the piperazine nitrogen using appropriate haloalkylamines or via reductive amination of aldehyde intermediates with diisopropylamine.
  • Catalysts and Reagents: Catalytic hydrogenation using Pd/C may be employed for reduction steps, while bases such as sodium hydride or sodium methylate assist in alkylation.
  • Solvent Systems: Polar aprotic solvents like DMF or DMSO are commonly used to dissolve reactants and facilitate nucleophilic substitution.

Formation of Oxalate Salt

  • The free base of the synthesized compound is reacted with oxalic acid in an appropriate solvent (e.g., ethanol or water) to form the oxalate salt.
  • This step improves compound stability, crystallinity, and handling properties.

Detailed Research Findings and Data Tables

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Piperazine substitution 2-halopyridine + 4-substituted piperazine + base DMF, DMSO, toluene 80–140 24 85–90 Base: NaOH, K2CO3; nucleophilic substitution or Pd-catalyzed coupling
Alkylation of piperazine N Haloethyl-N,N-diisopropylamine + base DMF, DMSO 50–100 12–24 80–88 Sodium hydride or methylate as base
Catalytic hydrogenation Pd/C, H2 gas THF or ethyl acetate Room temp Overnight 55–60 For reduction of nitro or other groups
Salt formation Oxalic acid + free base Ethanol, water Room temp 2–4 Quantitative Crystallization to obtain oxalate salt

Example Synthetic Sequence (Adapted from Related Piperazine Intermediates)

Step Description Key Parameters Outcome
1 Condensation and cyclization of haloethyl aniline derivatives with substituted anilines Non-protic solvent, NaOH base, 100°C, 24h Formation of substituted piperazine intermediate with nitro or protected amine groups
2 Catalytic hydrogenation of nitro groups to amines Pd/C catalyst, THF solvent, room temp, overnight Conversion to amino-substituted piperazine
3 Alkylation of piperazine nitrogen with diisopropyl-substituted ethanamine DMF solvent, NaH base, 80°C, 12h Installation of N,N-diisopropyl ethanamine side chain
4 Salt formation with oxalic acid Ethanol/water, room temp, 2h Crystallization of oxalate salt

Notes on Reaction Optimization and Purification

  • Solvent Choice: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity and solubility of reactants, improving yields.
  • Base Selection: Strong bases like sodium hydride or sodium methylate are effective for deprotonation and alkylation steps.
  • Temperature Control: Maintaining reaction temperatures between 80°C and 140°C is critical for efficient cyclization and substitution without decomposition.
  • Purification: Recrystallization from solvents like 1,4-dioxane or ethyl acetate is used to purify intermediates and final products.
  • Catalytic Hydrogenation: Use of Pd/C under mild conditions ensures selective reduction of nitro groups without affecting other sensitive functionalities.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Serotonin Receptor Modulation

p-MPPI and p-MPPF
  • Structure :
    • p-MPPI : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine.
    • p-MPPF : Fluorine-substituted analog of p-MPPI .
  • p-MPPI exhibits an ID50 of 5 mg/kg against 8-OH-DPAT-induced hypothermia in rats, while p-MPPF shows greater potency (ID50 = 3 mg/kg) . Binding Affinity: p-MPPI binds to hippocampal 5-HT1A receptors with a Kd of 0.32 nM, surpassing the agonist [¹²⁵I]R(+)8-OH-PIPAT in receptor density labeling .
  • Key Difference : The iodobenzamido group in p-MPPI enhances radioligand utility, whereas the target compound’s diisopropyl groups may prioritize lipophilicity over receptor specificity.
N,N-Diisopropyl-4-(p-chlorophenyl)-4-hydroxy-3-methylbutanamide
  • Structure : Features a chlorophenyl and hydroxy group on a piperazine-related scaffold .
  • Activity: Not directly linked to serotonin receptors but highlights the role of halogen substituents in modulating bioactivity.
Ethyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate
  • Structure: Contains a cyano-pyridinyl ethenyl group and dimethylamino side chain .
  • Synthesis : Formed via reactions involving triethyl orthoformate and acetic anhydride, emphasizing the versatility of pyridinyl intermediates .

Pharmaceutical Impurities and Byproducts

MM0464.20 and MM0464.21
  • Structure : Piperazine-based impurities with pyrimidinyl and cyclopentyl groups .
  • Role : Highlight synthetic pathways in drug manufacturing. The oxalate form in MM0464.20 parallels the target compound’s salt formulation for enhanced stability.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Receptor Affinity (Kd/ID50) Application
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate 103840-59-1 Diisopropyl, 2-pyridinyl, oxalate Not reported Pharmaceutical intermediate
p-MPPI Methoxyphenyl, iodobenzamido Kd = 0.32 nM (5-HT1A) 5-HT1A antagonist/radioligand
p-MPPF Methoxyphenyl, fluorobenzamido ID50 = 3 mg/kg (5-HT1A) 5-HT1A antagonist
MM0464.20 (Dioxalate impurity) Pyrimidinyl, cyclopentyl Not reported Pharmaceutical impurity

Q & A

Q. What are the established synthetic routes for N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving alkylation and salt formation. A common approach involves reacting 2-pyridinyl-piperazine derivatives with diisopropylamine under basic conditions, followed by oxalate salt formation. Key parameters include:
  • Temperature : Maintain 60–80°C during alkylation to avoid side reactions (e.g., over-alkylation) .
  • Solvent Selection : Use polar aprotic solvents like DMF or acetonitrile to enhance nucleophilic substitution efficiency .
  • Purification : Chromatography (normal phase, 10% methanol/0.1% ammonium) or recrystallization from ethanol/water mixtures ensures purity >95% .
  • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CPrevents decomposition
Solvent PolarityHigh (DMF/ACN)Enhances reaction rate
Purification MethodColumn ChromatographyPurity >95%

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 276.37) .
  • X-ray Diffraction (XRPD) : For crystalline oxalate salts, XRPD ensures polymorphic consistency .

Q. What are the stability considerations for long-term storage of the oxalate salt?

  • Methodological Answer : Stability studies recommend:
  • Storage Conditions : -20°C in airtight, light-protected containers to prevent hydrolysis/oxidation .
  • Monitoring : Regular HPLC analysis (e.g., C18 column, 0.1% TFA in mobile phase) to detect degradation products like free base or oxidized pyridine derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of selective derivatives targeting specific receptors (e.g., dopamine D3)?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model electronic properties (e.g., HOMO/LUMO energies) and predict binding affinities .
  • Molecular Docking : Simulate interactions with receptor pockets (e.g., D3 dopamine receptor) using software like AutoDock Vina. Focus on substituent effects (e.g., pyridinyl vs. phenyl groups) .
  • Case Study : Derivatives with 2,4-dichlorophenylpiperazine showed 10× higher selectivity for D3 over D2 receptors .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors:
  • Metabolic Stability : Incubate with liver microsomes to identify metabolites (e.g., CYP450-mediated N-dealkylation) .
  • Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assays; logPP >2.5 correlates with improved CNS bioavailability .
  • Data Adjustment : Normalize in vitro IC50_{50} values using protein-binding corrections (e.g., fu = unbound fraction) .

Q. How are impurities profiled and controlled during scale-up synthesis?

  • Methodological Answer :
  • Impurity Identification : LC-MS/MS detects trace by-products (e.g., diastereomers from incomplete alkylation) .
  • Process Optimization : Design of Experiments (DoE) with factorial design (e.g., 23^3 factorial matrix) to assess temperature, solvent, and catalyst interactions .
  • Case Study : Reducing residual palladium (<10 ppm) via chelating resins (e.g., SiliaBond Thiol) improved API safety profiles .

Q. What advanced techniques validate the compound’s role in supramolecular assembly or coordination chemistry?

  • Methodological Answer :
  • Single-Crystal XRD : Resolve coordination geometries (e.g., Pd(II) complexes with pyridinyl ligands) .
  • Thermogravimetric Analysis (TGA) : Quantify ligand loss (e.g., oxalate decomposition at ~200°C) .
  • UV-Vis Titration : Monitor metal-ligand charge-transfer bands (e.g., λmax_{max} shifts upon Pd2+^{2+} binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.